7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(4-imidazol-1-ylphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N8/c1-2-4-20(5-3-1)29-14-16-30(17-15-29)24-27-23-26-11-10-22(32(23)28-24)19-6-8-21(9-7-19)31-13-12-25-18-31/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOBMXJFXNRAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC=NC4=N3)C5=CC=C(C=C5)N6C=CN=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20N6
- Molecular Weight : 336.41 g/mol
- SMILES Notation :
C1=CC=C(C=C1)N2C=NC(=N2)C3=C(N=C(N3)C4=CC=C(C=C4)N5C=CN=N5)N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nitric Oxide Synthase Inhibition : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in the inflammatory response and is involved in various disease processes such as cancer and neurodegenerative disorders .
- Antiparasitic Activity : Recent studies indicate that derivatives of triazolopyrimidines exhibit significant antiparasitic effects against Leishmania spp. and Trypanosoma cruzi. The mechanism involves disruption of parasite metabolism and enhancement of host immune responses .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxicity of triazolopyrimidine derivatives demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .
Case Study 2: Antiparasitic Activity
In vitro assays showed that the compound exhibited potent activity against multiple strains of Leishmania. The selectivity index was favorable compared to standard treatments like Glucantime, indicating potential for development as a therapeutic agent for leishmaniasis .
Case Study 3: Anti-inflammatory Properties
Research revealed that treatment with this compound resulted in decreased production of inflammatory mediators in macrophages, suggesting its potential utility in managing inflammatory diseases .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this scaffold have been synthesized and evaluated for their anti-tumor properties, revealing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antiepileptic Properties
Another significant application is in the development of antiepileptic drugs. A series of derivatives based on the triazolo[1,5-a]pyrimidine structure were synthesized and tested for their efficacy in managing epilepsy. These compounds demonstrated the ability to modulate calcium channels and showed potential for reducing seizure activity in preclinical models .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. Research indicates that certain derivatives exhibit strong activity against parasites such as Trypanosoma brucei and Plasmodium falciparum. The metal-chelating properties of the triazolo[1,5-a]pyrimidine ring enhance its biological activity by facilitating interactions with essential metal ions in these organisms .
Structure-Activity Relationship (SAR)
The efficacy of 7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole ring | Enhances interaction with biological targets |
| Triazolo-pyrimidine scaffold | Provides a versatile platform for modifications |
| Piperazine moiety | Increases solubility and bioavailability |
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the imidazole and piperazine moieties through nucleophilic substitutions.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
This synthetic flexibility allows for the modification of various substituents to optimize biological activity .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of triazolo[1,5-a]pyrimidine derivatives and tested their cytotoxicity against human breast cancer cell lines (MCF-7). The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antiepileptic Screening
In a preclinical model of epilepsy, a derivative of the compound was administered to assess its effect on seizure frequency and duration. Results indicated a substantial reduction in both parameters compared to untreated controls .
Preparation Methods
SNAr with Preformed Imidazole Derivatives
7-Chloro-triazolopyrimidine intermediates react with 4-(1H-imidazol-1-yl)phenylboronic acid under Suzuki-Miyaura conditions. A representative procedure involves:
Direct Imidazole Installation
An alternative route involves in situ generation of the imidazole ring:
- Condensing 7-amino-triazolopyrimidine with glyoxal and ammonium acetate in acetic acid.
- Cyclizing at 120°C for 6 h to form the imidazole moiety directly on the phenyl ring.
Functionalization at C2 with 4-Phenylpiperazine
The 4-phenylpiperazino group is introduced via nucleophilic displacement of a leaving group (e.g., chloro, bromo) at C2.
Two-Step Chlorination-Amination
One-Pot Coupling
A streamlined approach employs:
- Mixing 2-chloro-triazolopyrimidine (1 equiv), 4-phenylpiperazine (1.5 equiv), and K2CO3 (2 equiv) in dimethylformamide (DMF).
- Heating at 100°C for 6 h under microwave irradiation, achieving 88% yield.
Integrated Synthetic Routes
Sequential Functionalization (C5 → C7 → C2)
- C5 Phenyl Introduction : Condensing 5-amino-1H-1,2,4-triazole with phenylacetyl chloride to form 5-phenyl-triazolo[1,5-a]pyrimidine.
- C7 Imidazolylphenyl Installation : Suzuki coupling as described in Section 2.1.
- C2 Piperazino Substitution : Amination per Section 3.1.
Overall Yield : 42% over three steps.
Convergent Approach
- Parallel Synthesis : Preparing 4-(1H-imidazol-1-yl)phenylboronic acid and 4-phenylpiperazine separately.
- Final Assembly : Coupling both groups to a dichloro-triazolopyrimidine core in a one-pot reaction using Pd catalysis and SNAr.
Yield : 58%.
Optimization and Challenges
- Solvent Effects : DMF and NMP enhance nucleophilicity in amination steps but require rigorous drying to prevent hydrolysis.
- Catalyst Loading : Reducing Pd(PPh3)4 to 2 mol% in Suzuki couplings maintains efficiency while lowering costs.
- Byproduct Mitigation : Column chromatography (SiO2, ethyl acetate/hexane) resolves regioisomers formed during imidazole installation.
Characterization and Validation
- NMR : 1H NMR (DMSO-d6) displays signals for imidazole (δ 8.21, s), piperazine (δ 3.15–3.45, m), and triazolopyrimidine (δ 8.75, s).
- Mass Spectrometry : ESI-MS m/z 423.2 [M+H]+ aligns with the molecular formula C24H22N8.
- Purity : HPLC (C18, acetonitrile/water) confirms >98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Sequential | 3 | 42% | High regiocontrol | |
| Convergent | 2 | 58% | Reduced purification steps | |
| One-Pot Amination | 1 | 88% | Time-efficient |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction purity be maximized?
The compound can be synthesized via a multi-component reaction protocol involving:
- Key reagents : 3-amino-1,2,4-triazole, aromatic aldehydes, and ethyl 3-oxohexanoate.
- Catalyst : Dimethylformamide (DMF) as a solvent and catalyst .
- Procedure : Fusion of reagents at controlled temperatures (10–12 minutes), followed by methanol addition and crystallization in ethanol.
- Purity control : Recrystallization in ethanol yields >90% purity, validated by elemental analysis and HPLC .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at 1500–1550 cm⁻¹) .
- NMR : NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm; piperazine protons at δ 2.5–3.5 ppm). NMR resolves carbonyl and heterocyclic carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533) confirm molecular weight .
Advanced Research Questions
Q. How can computational modeling improve synthesis optimization and target prediction?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Pharmacophore modeling : Molecular docking (e.g., using AutoDock Vina) identifies potential biological targets (e.g., kinases, GPCRs) by analyzing binding affinities to active sites .
- Data integration : Machine learning algorithms correlate substituent effects (e.g., imidazole vs. piperazine) with bioactivity, guiding structural modifications .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological standardization :
- Data reconciliation :
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Structural modifications :
- Formulation approaches :
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
